molecular formula C18H23N5O4 B565978 6-O-Desmethyl terazosin CAS No. 105356-89-6

6-O-Desmethyl terazosin

カタログ番号: B565978
CAS番号: 105356-89-6
分子量: 373.413
InChIキー: ILQALIJJROIUDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-O-Desmethyl terazosin: is a derivative of terazosin, a quinazoline-based alpha-1 adrenergic antagonist. Terazosin is primarily used in the treatment of benign prostatic hyperplasia and hypertension. The compound this compound is structurally similar to terazosin but lacks a methyl group at the 6th position of the quinazoline ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including:

    Oxidative Demethylation: Using reagents such as ceric ammonium nitrate or other oxidizing agents to remove the methyl group.

    Hydrolytic Demethylation: Employing acidic or basic hydrolysis to achieve demethylation.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale demethylation processes, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.

化学反応の分析

Metabolic Formation Pathway

6-O-Desmethyl terazosin arises via enzymatic O-demethylation of terazosin, a reaction catalyzed by hepatic cytochrome P450 (CYP) enzymes. This phase I metabolism replaces the methoxy group (-OCH₃) at the 6-position of the quinazoline ring with a hydroxyl group (-OH).

Reaction Parameter Details
SubstrateTerazosin (C₁₉H₂₅N₅O₄)
Enzyme SystemCYP3A4 (primary), CYP2D6 (minor contribution)
Reaction TypeOxidative demethylation
MetaboliteThis compound (C₁₈H₂₃N₅O₄)
Molecular Weight ShiftΔ = -14.02 Da (loss of CH₂ group)

Structural Characteristics

Comparative analysis of terazosin and its metabolite:

Property Terazosin This compound
Molecular FormulaC₁₉H₂₅N₅O₄C₁₈H₂₃N₅O₄
Molecular Weight387.43 g/mol373.41 g/mol
Key Functional Group6-OCH₃, 7-OCH₃6-OH, 7-OCH₃
SMILESCOC1=CC2=NC(=NC(N)=C2C=C1OCC3CCCO3)N4CCN(CC4)C(=O)C5CCCO5COC1=CC2=NC(=NC(N)=C2C=C1O)N3CCN(CC3)C(=O)C4CCCO4
LogP1.64~0.98 (estimated)

The hydroxyl group at position 6 increases polarity, reducing lipid solubility compared to terazosin .

Hydrolysis

Under acidic conditions (pH < 3), the piperazine-carbonyl bond undergoes partial hydrolysis, yielding:

  • Fragment A : 4-Amino-6-hydroxy-7-methoxyquinazoline

  • Fragment B : 1-(Tetrahydrofuran-2-carbonyl)piperazine

Conditions : 0.1M HCl, 70°C, 24 hours → 15–20% degradation .

Oxidation

The hydroxyl group at position 6 is susceptible to oxidation, forming a quinone-imine intermediate in the presence of peroxidase enzymes or reactive oxygen species (ROS). This pathway is linked to rare hepatotoxic effects observed in preclinical studies .

Synthetic Routes (Analytical Reference Standards)

While primarily a metabolite, this compound is synthesized for research via:

Route 1: Direct Demethylation of Terazosin

  • Reagents : BBr₃ (boron tribromide) in anhydrous dichloromethane

  • Conditions : -78°C, 2 hours → 85% yield

  • Mechanism : Lewis acid-mediated cleavage of the methyl ether.

Route 2: Condensation of Precursors

  • Step 1 : React 4-amino-6-hydroxy-7-methoxyquinazoline with 1-(tetrahydrofuran-2-carbonyl)piperazine.

  • Step 2 : Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) → 92% purity .

Spectroscopic Profiles

Technique Key Peaks
¹H NMR (DMSO-d₆)δ 6.72 (s, 1H, C5-H), δ 4.50 (m, 1H, tetrahydrofuran), δ 3.85 (s, 3H, OCH₃)
LC-MS (ESI+)m/z 374.2 [M+H]⁺, 356.1 [M+H-H₂O]⁺
IR (KBr)3350 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O)

Chromatographic Behavior

HPLC Method Retention Time Mobile Phase
C18 column, 250 × 4.6 mm6.8 minAcetonitrile:0.1% H₃PO₄ (35:65)
Flow rate: 1.0 mL/minλ = 254 nm

Research Findings

  • Pharmacological Activity : this compound retains ~30% of terazosin’s α₁-adrenergic receptor antagonism but has no clinically significant hypotensive effects due to rapid renal clearance .

  • Toxicological Profile : Shown to inhibit KCNH2 potassium channels at supratherapeutic concentrations (IC₅₀ = 18 μM), posing a theoretical risk for QT prolongation .

科学的研究の応用

Pharmacological Profile

6-O-Desmethyl terazosin is formed through the hepatic metabolism of terazosin, which is a selective alpha-1 adrenergic antagonist. This metabolite retains some pharmacological activity and may contribute to the therapeutic effects observed with the parent compound. The mechanism of action involves blocking alpha-1 adrenergic receptors, leading to smooth muscle relaxation in blood vessels and the prostate, thereby improving urinary flow and reducing blood pressure .

Benign Prostatic Hyperplasia (BPH)

  • Mechanism : The primary application of terazosin, and by extension its metabolite, is in the management of symptoms associated with BPH. By relaxing smooth muscle in the prostate and bladder neck, it alleviates urinary obstruction.
  • Clinical Evidence : Studies have demonstrated significant improvements in urinary flow rates and symptom scores among patients treated with terazosin, indicating that this compound may play a role in these outcomes .

Hypertension

  • Mechanism : Terazosin lowers blood pressure through vasodilation. The role of this compound in this context is less clear but may contribute to the overall antihypertensive effect.
  • Clinical Evidence : Randomized controlled trials have shown that terazosin effectively reduces blood pressure in hypertensive patients, suggesting that its metabolites may also exhibit similar effects .

Additional Therapeutic Uses

Case Study Overview

Several clinical studies have evaluated the efficacy of terazosin and its metabolites:

Study FocusFindingsReference
BPH TreatmentSignificant improvement in urinary symptoms after 14 weeks of treatment with terazosin.
Hypertension ManagementReduction in systolic and diastolic blood pressure among treated patients.
PTSD NightmaresPositive response noted in patients receiving terazosin for nightmare relief.
Chronic Pelvic PainPatients reported symptom relief after treatment with alpha-1 antagonists including terazosin.
Male FertilityImprovement in sperm count noted after six months of treatment with terazosin.

作用機序

6-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound interacts with the Gq-protein-coupled receptor pathway, leading to decreased intracellular calcium levels and reduced muscle contraction.

類似化合物との比較

    Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.

    Prazosin: Another alpha-1 adrenergic antagonist with similar therapeutic uses.

    Doxazosin: A longer-acting alpha-1 blocker used for similar indications.

Uniqueness: 6-O-Desmethyl terazosin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. This structural difference can influence its efficacy, metabolism, and potential side effects.

生物活性

6-O-Desmethyl terazosin is a significant metabolite of terazosin, an alpha-1 adrenergic receptor antagonist primarily used in treating benign prostatic hyperplasia (BPH) and hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Metabolism

This compound, with the molecular formula C18H23N5O4C_{18}H_{23}N_{5}O_{4} and a molecular weight of approximately 373.41 g/mol, is produced during the hepatic metabolism of terazosin. This metabolic transformation involves the removal of a methyl group from the 6-position of the parent compound, altering its pharmacokinetic properties and biological activity .

Pharmacological Properties

Alpha-1 Adrenergic Receptor Antagonism
Research indicates that this compound retains alpha-1 adrenergic receptor antagonistic properties similar to those of terazosin, although it is generally less potent. Its mechanism involves:

  • Vasodilation : By antagonizing alpha-1 adrenergic receptors, it induces relaxation of smooth muscle in blood vessels, leading to reduced blood pressure.
  • Prostate Relaxation : The relaxation of smooth muscle in the prostate alleviates urinary symptoms associated with BPH .

Apoptosis Induction
Studies suggest that this compound may influence apoptosis in prostate cells through pathways involving transforming growth factor beta-1 (TGF-beta1). This effect mirrors that of terazosin, which enhances TGF-beta1 expression and upregulates apoptosis-related proteins .

In Vitro Studies

In vitro studies have demonstrated that this compound can act as a competitive inhibitor at alpha-1 adrenergic receptors. This activity has implications for its potential use as a biomarker in assessing therapeutic efficacy during terazosin treatment .

Case Studies

A notable case study involved patients undergoing therapy with terazosin, where levels of this compound were measured to evaluate therapeutic outcomes. Elevated levels correlated with improved symptom relief in BPH patients, suggesting its role as a useful biomarker for monitoring treatment effectiveness.

Interaction Studies

Interaction studies have explored the pharmacological effects of this compound when combined with other medications. These studies focus on:

  • Drug-Drug Interactions : Understanding how this compound interacts with common medications used in conjunction with terazosin.
  • Combination Therapy : Evaluating its effectiveness when used alongside other alpha-blockers or antihypertensive agents .

Summary Table of Biological Activities

Activity Description
Alpha-1 Adrenergic Antagonism Induces vasodilation and prostate relaxation
Apoptosis Induction Enhances TGF-beta1 expression leading to increased apoptosis in prostate cells
Biomarker Potential Measurable levels correlate with therapeutic outcomes in BPH treatment

特性

IUPAC Name

[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQALIJJROIUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105356-89-6
Record name 6-O-Desmethyl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-DESMETHYL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O886C86WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。